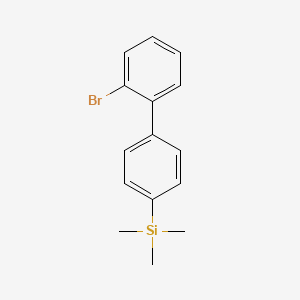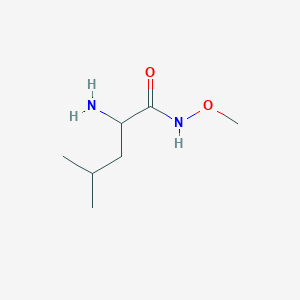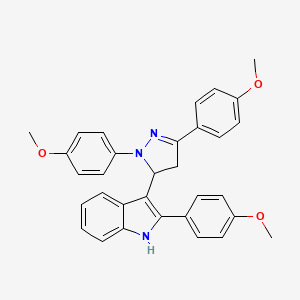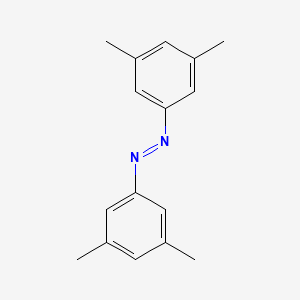
2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromine atom at the 2-position and a trimethylsilyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 4’-(trimethylsilyl)-1,1’-Biphenyl. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl can undergo nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups at specific positions.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and reaction temperatures around 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF, and reaction temperatures from 0°C to room temperature.
Major Products Formed:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of the corresponding biphenyl without the bromine atom.
Applications De Recherche Scientifique
Chemistry: 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound is utilized in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties and are investigated for potential therapeutic applications.
Medicine: Research into the medicinal chemistry of biphenyl derivatives includes exploring their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the properties of these materials.
Mécanisme D'action
The mechanism of action of 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-bromo-1,1’-Biphenyl: Lacks the trimethylsilyl group, making it less sterically hindered.
2-bromo-4’-methyl-1,1’-Biphenyl: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and physical properties.
2-chloro-4’-(trimethylsilyl)-1,1’-Biphenyl: Substitution of bromine with chlorine alters its chemical reactivity.
Uniqueness: The presence of both the bromine atom and the trimethylsilyl group in 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl imparts unique reactivity and steric properties. This combination allows for selective functionalization and the synthesis of complex molecules that may not be easily accessible using other biphenyl derivatives.
Propriétés
Formule moléculaire |
C15H17BrSi |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
[4-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3 |
Clé InChI |
CVEJMCZEANRQJI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)

![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)

![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)



![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)

![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)

